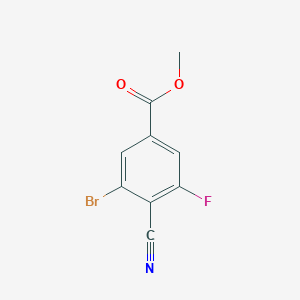

Methyl 3-bromo-4-cyano-5-fluorobenzoate

Description

Methyl 3-bromo-4-cyano-5-fluorobenzoate is a substituted benzoate ester with a molecular formula C₉H₅BrFNO₂ (estimated molecular weight: ~274.05 g/mol). This compound features a bromine atom at position 3, a cyano group at position 4, and a fluorine atom at position 5 on the aromatic ring, with a methyl ester group at the carboxyl position. Such multi-halogenated and functionalized benzoates are critical intermediates in pharmaceutical and agrochemical synthesis due to their reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and as precursors for heterocyclic frameworks. The cyano group enhances electrophilicity, while the bromine and fluorine atoms contribute to steric and electronic modulation .

Properties

IUPAC Name |

methyl 3-bromo-4-cyano-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO2/c1-14-9(13)5-2-7(10)6(4-12)8(11)3-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRMRJFKDXYQDAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-4-cyano-5-fluorobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-cyano-5-fluorobenzoate using bromine in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.

Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of the desired substituent is coupled with a halogenated benzoate precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and environmental sustainability, often incorporating recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-cyano-5-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, to form carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

Reduction: Formation of amine derivatives.

Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 3-bromo-4-cyano-5-fluorobenzoate is utilized in several scientific research areas:

Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

Biology: In the development of fluorescent probes and labeling agents for biological studies.

Medicine: Potential use in the synthesis of pharmaceutical intermediates and active compounds.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-cyano-5-fluorobenzoate depends on its application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its functional groups. In biological applications, it may interact with specific molecular targets, such as enzymes or receptors, through its substituents, leading to changes in biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-Bromo-4-Chloro-5-Fluorobenzoate

- Molecular Formula : C₈H₅BrClFO₂

- Molecular Weight : 267.48 g/mol

- Substituents : Bromine (C3), chlorine (C4), fluorine (C5), methyl ester (C1).

- Key Differences: The cyano group in the target compound replaces the chlorine in this analog. The cyano group (-CN) is a stronger electron-withdrawing group (EWG) than chlorine (-Cl), increasing the electrophilicity of the aromatic ring and altering reactivity in nucleophilic aromatic substitution (SNAr) or coupling reactions. The absence of chlorine reduces molecular weight (~9.4 g/mol difference) and may improve solubility in polar aprotic solvents .

Methyl 4-Bromo-3-Formamidobenzoate

- Molecular Formula: C₉H₈BrNO₃

- Molecular Weight : ~278.9 g/mol (sodium adduct observed at m/z 281.9)

- Substituents : Bromine (C4), formamido (-NHC(O)H) at C3, methyl ester (C1).

- Key Differences: The formamido group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the cyano group. The cyano group in the target compound provides a more rigid, linear geometry, which may favor π-stacking in crystal packing or ligand-receptor interactions. Bromine at C3 (target) vs. C4 (this compound) alters steric hindrance during meta-directed reactions .

Sandaracopimaric Acid Methyl Ester

- Structure: A diterpenoid methyl ester with a fused tricyclic framework.

- Molecular Formula : C₂₁H₃₀O₂

- Key Differences: Unlike the aromatic benzoate, this compound is a natural diterpene ester with a non-aromatic backbone. The absence of halogen or cyano substituents limits its utility in synthetic chemistry but enhances biocompatibility for applications in natural product-derived therapeutics .

Data Table: Comparative Analysis of Substituted Benzoates

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Highlights |

|---|---|---|---|---|

| Methyl 3-bromo-4-cyano-5-fluorobenzoate | C₉H₅BrFNO₂ | ~274.05 | Br (C3), -CN (C4), F (C5) | High electrophilicity for SNAr reactions |

| Methyl 3-bromo-4-chloro-5-fluorobenzoate | C₈H₅BrClFO₂ | 267.48 | Br (C3), Cl (C4), F (C5) | Moderate EWG effect; chlorine substitution |

| Methyl 4-bromo-3-formamidobenzoate | C₉H₈BrNO₃ | ~278.9 | Br (C4), -NHC(O)H (C3) | Hydrogen-bond donor for solubility |

Biological Activity

Methyl 3-bromo-4-cyano-5-fluorobenzoate is an organic compound that has garnered attention for its potential applications in medicinal chemistry and biological research. This compound features a unique arrangement of halogen and cyano substituents, which can influence its biological activity and interaction with various molecular targets. This article explores the biological activity, mechanism of action, and potential applications of this compound, supported by relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C9H6BrFNO2

- Molecular Weight : 246.06 g/mol

- CAS Number : 1805523-73-2

The presence of bromine, fluorine, and cyano groups enhances its reactivity and potential interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in nucleophilic substitution reactions, while the cyano group may undergo reduction to form amines, leading to various biological effects.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For example, studies have shown that halogenated benzoates can inhibit the growth of Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds suggest that this compound may also possess comparable antimicrobial properties .

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have revealed promising results. In vitro studies demonstrated that derivatives of this compound can induce cytotoxicity in various cancer cell lines. For instance, compounds structurally similar to this compound exhibited IC50 values ranging from 29 µM to 82 µM against HepG2 and K562 cell lines .

Synthesis of Fluorescent Probes

This compound is being explored for its utility in synthesizing fluorescent probes for biological imaging. Its reactive functional groups enable the attachment of additional moieties that can enhance fluorescence properties, making it suitable for tracking cellular processes in live organisms.

Pharmaceutical Development

This compound serves as a valuable intermediate in the synthesis of pharmaceutical agents. Its unique structure allows for modifications that could lead to the development of new drug candidates targeting specific diseases, particularly those requiring selective inhibition of enzymes or receptors.

Case Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.